molecular formula C6H14N2 B14333404 (Hex-5-en-1-yl)hydrazine CAS No. 101859-91-0

(Hex-5-en-1-yl)hydrazine

Cat. No.: B14333404
CAS No.: 101859-91-0
M. Wt: 114.19 g/mol
InChI Key: HLOSGARRKPXSAS-UHFFFAOYSA-N
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Description

(Hex-5-en-1-yl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a hexenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hex-5-en-1-yl)hydrazine typically involves the reaction of hex-5-en-1-yl halides with hydrazine. The reaction is carried out under anhydrous conditions to prevent the formation of side products. A common method involves the use of hex-5-en-1-yl bromide and hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of impurities. The product is purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: (Hex-5-en-1-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: Reduction reactions can convert this compound to amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazines or hydrazones.

Scientific Research Applications

(Hex-5-en-1-yl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (Hex-5-en-1-yl)hydrazine involves its ability to form covalent bonds with various substrates. The hydrazine group is highly nucleophilic, allowing it to react with electrophilic centers in target molecules. This reactivity is exploited in the synthesis of complex organic molecules and in biochemical assays.

Comparison with Similar Compounds

    (Hex-5-en-1-yl)amine: Similar structure but lacks the hydrazine group, resulting in different reactivity and applications.

    (Hex-5-en-1-yl)hydrazone: Formed by the reaction of (Hex-5-en-1-yl)hydrazine with carbonyl compounds, used in different synthetic applications.

    (Hex-5-en-1-yl)azide: An oxidation product of this compound, used in click chemistry.

Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of both the alkene and hydrazine groups. This dual functionality allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

101859-91-0

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

hex-5-enylhydrazine

InChI

InChI=1S/C6H14N2/c1-2-3-4-5-6-8-7/h2,8H,1,3-7H2

InChI Key

HLOSGARRKPXSAS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCNN

Origin of Product

United States

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